
6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine is a chemical compound that belongs to the class of fluorinated pyridazines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine typically involves the reaction of 4-fluoro-2-methylphenyl hydrazine with a suitable pyridazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the phenyl ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted pyridazine derivatives .
Aplicaciones Científicas De Investigación
6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Fluoro-2-methylphenol
- 4-Fluoro-3-methylphenol
- 2-Fluoro-4-methylphenol
Uniqueness
6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine is unique due to its specific structural features, such as the combination of a fluorine atom and a pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
922525-31-3 |
|---|---|
Fórmula molecular |
C11H9FN2O |
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
6-(4-fluoro-2-methylphenyl)-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H9FN2O/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-14(11)15/h2-7H,1H3 |
Clave InChI |
ZBWLCBQABGOUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=[N+](N=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


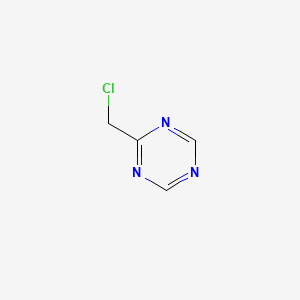
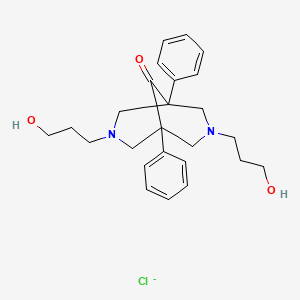
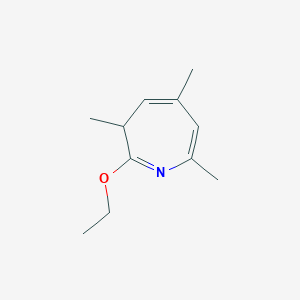
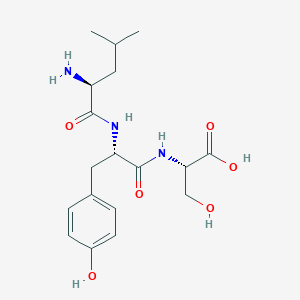
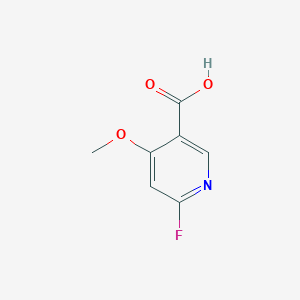
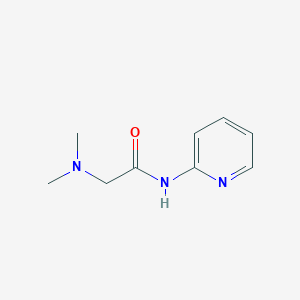
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
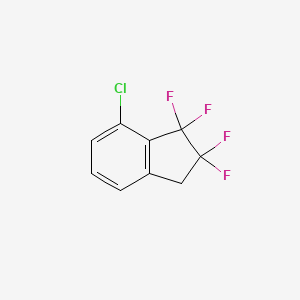
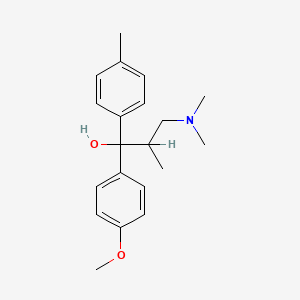
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
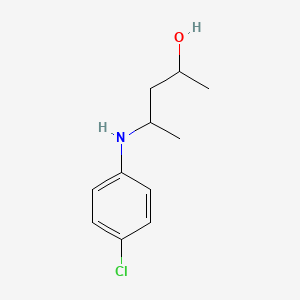
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

